molecular formula C9H9FO2S B14021117 Methyl 2-fluoro-3-(methylthio)benzoate

Methyl 2-fluoro-3-(methylthio)benzoate

Cat. No.: B14021117
M. Wt: 200.23 g/mol
InChI Key: BAHKRJKAKDBJIS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-(methylthio)benzoate: is an organic compound with the molecular formula C9H9FO2S . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-3-(methylthio)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Thioether Formation: The methylated product is reacted with a thiol, such as methyl mercaptan, to introduce the methylthio group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves using continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-fluoro-3-(methylthio)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-(methylthio)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Methyl 3-fluoro-2-(methylthio)benzoate: Similar structure but with different positions of the substituents.

    Methyl 2-(methylthio)benzoate: Lacks the fluorine atom.

    Methyl 2-fluorobenzoate: Lacks the methylthio group.

Uniqueness: Methyl 2-fluoro-3-(methylthio)benzoate is unique due to the presence of both the fluorine and methylthio groups, which can influence its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-fluoro-3-methylsulfanylbenzoate

InChI

InChI=1S/C9H9FO2S/c1-12-9(11)6-4-3-5-7(13-2)8(6)10/h3-5H,1-2H3

InChI Key

BAHKRJKAKDBJIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)SC)F

Origin of Product

United States

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